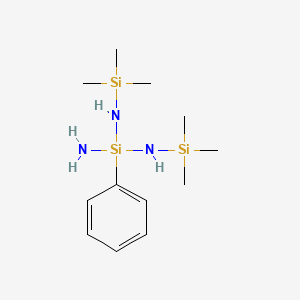![molecular formula C10H17ClO2 B14710699 2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane CAS No. 22195-60-4](/img/structure/B14710699.png)
2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-1,4-dioxaspiro[46]undecane is a spiro compound featuring a unique structure with a chloromethyl group attached to a dioxaspiro undecane skeleton
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethylating agent with a dioxaspiro undecane derivative. For instance, the reaction can be carried out using chloromethyl methyl ether in the presence of anhydrous aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
科学的研究の応用
2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Material Science: It can be used in the synthesis of polymers and other materials with unique properties.
作用機序
The mechanism of action of 2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane involves its interaction with specific molecular targets. The chloromethyl group can react with nucleophiles in biological systems, potentially modifying proteins or other biomolecules. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1,3-Dioxane Derivatives: These compounds share a similar dioxane ring structure but may have different substituents.
Spiro Compounds: Other spiro compounds with different ring systems or substituents can be compared to highlight the unique properties of 2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane.
Uniqueness
2-(Chloromethyl)-1,4-dioxaspiro[46]undecane is unique due to its specific combination of a spiro structure and a chloromethyl group
特性
CAS番号 |
22195-60-4 |
|---|---|
分子式 |
C10H17ClO2 |
分子量 |
204.69 g/mol |
IUPAC名 |
3-(chloromethyl)-1,4-dioxaspiro[4.6]undecane |
InChI |
InChI=1S/C10H17ClO2/c11-7-9-8-12-10(13-9)5-3-1-2-4-6-10/h9H,1-8H2 |
InChIキー |
APZHURRBFHKXKX-UHFFFAOYSA-N |
正規SMILES |
C1CCCC2(CC1)OCC(O2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2-methyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14710616.png)
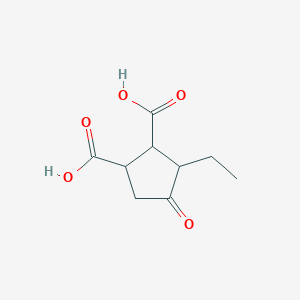
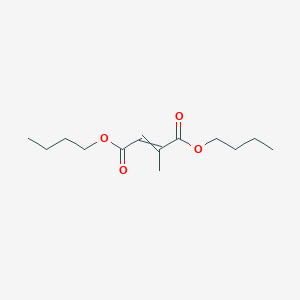
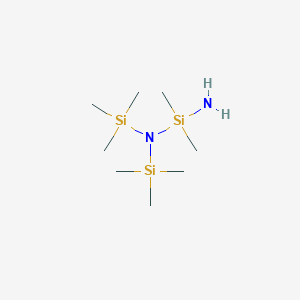
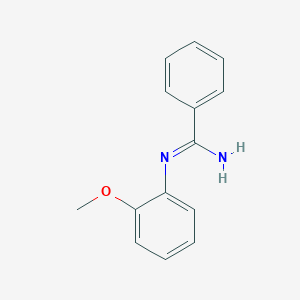
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)



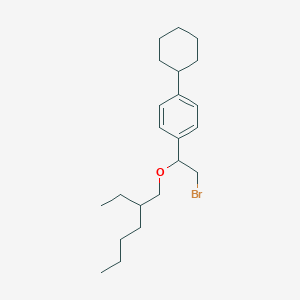
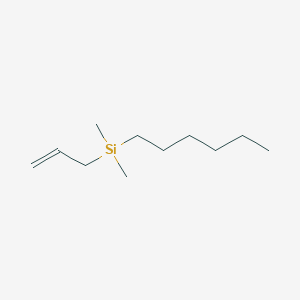
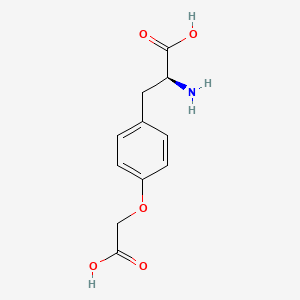
![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)
